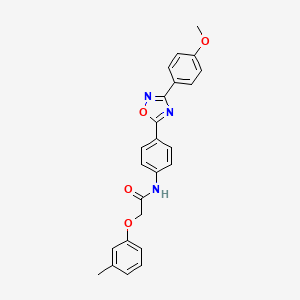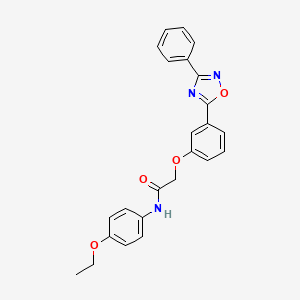
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide, also known as PBT2, is a small molecule drug that has been extensively studied for its potential therapeutic applications. PBT2 is a metal protein attenuating compound that has been shown to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide is thought to involve its ability to bind to and remove excess metal ions, particularly copper and zinc, from the brain. These metal ions have been shown to play a role in the development of neurodegenerative diseases by promoting the formation of toxic protein aggregates. By removing these metal ions, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide may help to prevent the formation of these toxic aggregates and reduce the damage to brain cells.
Biochemical and Physiological Effects
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide has been shown to have a wide range of biochemical and physiological effects. In addition to its ability to remove excess metal ions from the brain, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide has been shown to improve synaptic function, reduce inflammation, and promote neuronal survival. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide for lab experiments is its ability to cross the blood-brain barrier, which allows it to target the brain directly. However, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide is a relatively new drug and there is still much that is unknown about its long-term effects and potential side effects. Additionally, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide is a small molecule drug and may not be suitable for all types of research.
Orientations Futures
There are many potential future directions for research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide. One area of interest is the development of new formulations of the drug that can be targeted to specific regions of the brain. Another area of interest is the use of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide in combination with other drugs to enhance its therapeutic effects. Finally, there is a need for further research to determine the long-term safety and efficacy of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide in humans.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide involves the reaction of 2-hydroxy-6-methoxyquinoline-3-carbaldehyde with propylamine and butyric anhydride in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide has been studied extensively for its potential therapeutic applications in a variety of diseases, including Alzheimer's disease, Huntington's disease, and Parkinson's disease. In Alzheimer's disease, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide has been shown to reduce the levels of toxic beta-amyloid plaques in the brain, which are believed to be a key contributor to the development of the disease. In Huntington's disease, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide has been shown to reduce the accumulation of mutant huntingtin protein, which is the underlying cause of the disease. In Parkinson's disease, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide has been shown to improve motor function and reduce the levels of toxic alpha-synuclein protein in the brain.
Propriétés
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-4-6-17(21)20(9-5-2)12-14-10-13-11-15(23-3)7-8-16(13)19-18(14)22/h7-8,10-11H,4-6,9,12H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLPYKHKOJLQPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CCC)CC1=CC2=C(C=CC(=C2)OC)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cycloheptyl-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711286.png)











